molecular formula C11H15ClFN B8089160 MFCD31695606

MFCD31695606

Cat. No.: B8089160
M. Wt: 215.69 g/mol
InChI Key: HWVMIUHPICOBDR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD31695606 is a chemical compound with a molecular weight of 215.7 g/mol It is known for its unique structure, which includes a cyclopropane ring and a fluorophenyl group

Preparation Methods

The synthesis of MFCD31695606 typically involves several steps. One common method includes the reaction of (S)-1-(4-fluorophenyl)ethylamine with cyclopropanecarboxylic acid chloride under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

MFCD31695606 undergoes various chemical reactions, including:

Scientific Research Applications

MFCD31695606 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD31695606 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

MFCD31695606 can be compared to other similar compounds, such as:

    N-[(1S)-1-(4-chlorophenyl)ethyl]cyclopropanamine;hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    N-[(1S)-1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.

    N-[(1S)-1-(4-methylphenyl)ethyl]cyclopropanamine;hydrochloride: The methyl group can influence the compound’s lipophilicity and overall activity.

This compound stands out due to its unique combination of a fluorophenyl group and a cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1S)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVMIUHPICOBDR-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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